molecular formula C13H18N2O2 B111351 (4-Benzyl-piperazin-1-yl)-acetic acid CAS No. 119929-87-2

(4-Benzyl-piperazin-1-yl)-acetic acid

Cat. No. B111351
M. Wt: 234.29 g/mol
InChI Key: FNCALUISHXHMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Benzyl-piperazin-1-yl)-acetic acid” is a chemical compound with the molecular formula C13H18N2O2 . It is a specialty product used for proteomics research .


Synthesis Analysis

The synthesis of piperidone analogs, which are precursors to the piperidine ring, has been a subject of considerable interest due to their unique biochemical properties . A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular weight of “(4-Benzyl-piperazin-1-yl)-acetic acid” is 234.3 g/mol . The InChI code is 1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 .


Physical And Chemical Properties Analysis

“(4-Benzyl-piperazin-1-yl)-acetic acid” has a molecular weight of 234.3 g/mol . The InChI code is 1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 .

Scientific Research Applications

  • Metabolism Studies : (4-Benzyl-piperazin-1-yl)-acetic acid derivatives have been investigated for their metabolic pathways in the context of pharmaceutical development. For example, a study focused on the metabolism of a novel antidepressant, Lu AA21004, using human liver microsomes and enzymes, revealing insights into its oxidative metabolism pathways (Hvenegaard et al., 2012).

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis and characterization of novel dihydropyrimidinone derivatives containing a piperazine moiety. This includes the development of efficient synthesis methods and structural analysis using X-ray crystallography, which is crucial for understanding the properties and potential applications of these compounds (Bhat et al., 2018).

  • Chemical Structure Investigations : The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) has been determined, providing valuable information about the conformation and dihedral angles of the molecule, which is essential for understanding its chemical behavior and potential applications (Faizi et al., 2016).

  • Antimicrobial and Antihelminthic Activities : Studies have been conducted on piperazine derivatives to evaluate their antihelminthic and antimicrobial activities. For example, certain piperazine derivatives showed significant activity against Trichinella spiralis, a parasitic worm, in vitro, suggesting potential applications in treating parasitic infections (Mavrova et al., 2006).

  • Antibacterial Properties : Research has also focused on the synthesis and evaluation of benzothiazoles as antimicrobial agents. These studies provide insights into the potential antibacterial properties of compounds containing piperazine derivatives (Al-Talib et al., 2016).

  • Biofilm Inhibition and Antibacterial Efficacy : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and shown to exhibit strong antibacterial efficacies, including biofilm inhibition, which is crucial in combating bacterial resistance (Mekky & Sanad, 2020).

Safety And Hazards

The safety data sheet for “(4-Benzyl-piperazin-1-yl)-acetic acid” indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-15-8-6-14(7-9-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCALUISHXHMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362787
Record name (4-Benzyl-piperazin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzyl-piperazin-1-yl)-acetic acid

CAS RN

119929-87-2
Record name (4-Benzyl-piperazin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Ren, K Bi, P Gong, W Cheng, Z Song, L Fang… - … of Chromatography B, 2008 - Elsevier
In the present study, the metabolic profile of PAC-1, a potential anticancer drug, was investigated using liquid chromatography–mass spectrometric (LC/MS) techniques. Two different …
Number of citations: 22 www.sciencedirect.com
Z Song, X Chen, D Zhang, L Ren, L Fang, W Cheng… - Chromatographia, 2009 - Springer
A selective and validated stability-indicating LC method was developed for the kinetic study of the degradation of PAC-1, which was carried out in aqueous solutions at 37, 60, 80 and …
Number of citations: 7 link.springer.com
Z Song, X Chen, D Zhang, P Gong, K Bi - Journal of pharmaceutical and …, 2010 - Elsevier
PAC-1 was subjected to acid degradation conditions at 80C for 10h. Four unknown degradation products were isolated from PAC-1 by semi-preparative high performance liquid …
Number of citations: 6 www.sciencedirect.com
CS Kothari - Asian J. Research Chem, 2013 - academia.edu
Stress testing of the drug substance can help to identify the likely degradation products, which can in turn help to establish the degradation pathways and the intrinsic stability of the …
Number of citations: 8 www.academia.edu

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